![molecular formula C24H25N5O5S B612127 MK-2461 CAS No. 917879-39-1](/img/structure/B612127.png)
MK-2461
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MK-2461 is a potent, multi-targeted inhibitor for c-Met (WT/mutants) with IC50 values of 0.4-2.5 nM . It is less potent to Ron, Flt1 . It has 8- to 30-fold greater selectivity of c-Met targets versus FGFR1, FGFR2, FGFR3, PDGFRβ, KDR, Flt3, Flt4, TrkA, and TrkB .
Synthesis Analysis
MK-2461 is an ATP-competitive inhibitor . It inhibited in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases (N1100Y, Y1230C, Y1230H, Y1235D, and M1250T) with IC50 values of 0.4 to 2.5 nmol/L .Molecular Structure Analysis
The structure of dually-phosphorylated MET receptor kinase in complex with an MK-2461 analog with specificity for the activated receptor has been studied .Chemical Reactions Analysis
MK-2461 effectively suppressed constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met, and its downstream signaling to the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways .Physical And Chemical Properties Analysis
MK-2461 has a molecular weight of 495.55 . It is insoluble in water and ethanol .Applications De Recherche Scientifique
Cancer Therapeutics: Targeting c-Met Receptor
MK-2461 has been identified as a potent inhibitor of the c-Met receptor, which is implicated in various forms of cancer . The compound inhibits in vitro phosphorylation of peptide substrates recognized by both wild-type and oncogenic c-Met kinases, with IC50 values ranging from 0.4 to 2.5 nmol/L . This suggests its potential use in therapies aimed at cancers where c-Met plays a crucial role in tumor growth and metastasis.
Inhibition of Multitargeted Kinase Activity
Apart from targeting the c-Met receptor, MK-2461 exhibits inhibitory activity against other receptor tyrosine kinases, including fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) . This multitargeted approach could be beneficial in treating cancers that exhibit cross-talk between different signaling pathways.
Suppression of Tumor Cell Functions
In cell culture, MK-2461 has been shown to inhibit hepatocyte growth factor/c-Met–dependent functions such as mitogenesis, migration, cell scatter, and tubulogenesis . These processes are critical for tumor development and angiogenesis, indicating MK-2461’s potential application in preventing tumor progression.
Preclinical Development for Cancer Therapy
MK-2461 has demonstrated significant efficacy in preclinical models. For instance, in a murine xenograft model of gastric cancer, MK-2461 effectively suppressed c-Met signaling and tumor growth when administered orally . This supports its further development and evaluation in preclinical cancer therapy studies.
Enhanced Binding to Activated Kinases
Studies have shown that MK-2461 binds preferentially to activated c-Met, with BIAcore studies indicating a six-fold tighter binding to the phosphorylated form of c-Met . This selective binding could lead to more effective targeting of cancer cells while minimizing effects on normal cells.
Sensitivity in Genomically Amplified Tumors
MK-2461 has been found to be particularly effective in tumor cell lines that harbor genomic amplification of MET or FGFR2 . This suggests a potential application in personalized medicine, where MK-2461 could be used as a targeted treatment for patients with these specific genetic alterations.
Mécanisme D'action
Target of Action
MK-2461 is a novel ATP-competitive multitargeted inhibitor . Its primary target is the receptor tyrosine kinase c-Met . The c-Met receptor is an attractive target for therapeutic blockade in cancer due to its role in cell growth, survival, and migration .
Mode of Action
MK-2461 inhibits the in vitro phosphorylation of a peptide substrate recognized by wild-type or oncogenic c-Met kinases . It effectively suppresses constitutive or ligand-induced phosphorylation of the juxtamembrane domain and COOH-terminal docking site of c-Met . Interestingly, MK-2461 binds preferentially to activated c-Met, as indicated by BIAcore studies .
Biochemical Pathways
MK-2461 impacts the phosphoinositide 3-kinase–AKT and Ras–extracellular signal-regulated kinase pathways . These pathways are downstream of c-Met and play crucial roles in cell proliferation and survival. By inhibiting these pathways, MK-2461 can suppress tumor growth and proliferation .
Result of Action
In cell culture, MK-2461 inhibits hepatocyte growth factor/c-Met–dependent mitogenesis, migration, cell scatter, and tubulogenesis . In murine xenograft models of c-Met–dependent gastric cancer, MK-2461 effectively suppresses c-Met signaling and tumor growth .
Action Environment
The efficacy of MK-2461 may be influenced by the genomic context of the tumor cells. For instance, seven of ten MK-2461–sensitive tumor cell lines identified from a large panel harbored genomic amplification of MET or FGFR2 . This suggests that the genomic environment of the tumor cells can influence the action and efficacy of MK-2461.
Safety and Hazards
Propriétés
IUPAC Name |
14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEBLDKNWBUGRZ-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
917879-39-1 |
Source
|
Record name | MK-2461 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917879391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-2461 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4200RD53XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.